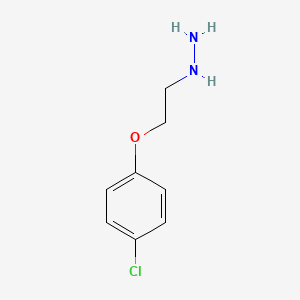

2-(4-Chlorophenoxy)ethylhydrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69782-24-7; 92307-08-9 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 |

IUPAC Name |

2-(4-chlorophenoxy)ethylhydrazine |

InChI |

InChI=1S/C8H11ClN2O/c9-7-1-3-8(4-2-7)12-6-5-11-10/h1-4,11H,5-6,10H2 |

InChI Key |

VFIIPEQXYJLYCV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCCNN)Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemical Transformations

Rational Design and Synthesis of 2-(4-Chlorophenoxy)ethylhydrazine

The rational design for the synthesis of this compound centers on creating the molecule's two key structural features: the chlorophenoxy moiety and the ethylhydrazine (B1196685) side chain. The general approach involves first constructing the 2-(4-chlorophenoxy)ethyl backbone and then introducing the hydrazine (B178648) functionality.

The formation of the ether bond in the 2-(4-chlorophenoxy) moiety is most commonly achieved through a Williamson ether synthesis. gordon.edu This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 4-chlorophenol (B41353) serves as the phenolic starting material. wikipedia.orgnih.gov The phenolic proton is acidic enough to be removed by a moderately strong base, such as sodium hydroxide (B78521), to form the 4-chlorophenoxide ion. This nucleophilic phenoxide then attacks an electrophilic two-carbon synthon, typically a 2-haloethanol or a derivative thereof, via an SN2 reaction to form the ether linkage. libretexts.org

Alternative strategies for ether synthesis exist, such as the Ullmann condensation, which is particularly useful for the formation of diaryl ethers but can be adapted for alkyl aryl ethers under specific catalytic conditions. chemicalbook.com However, for the synthesis of this compound, the Williamson ether synthesis remains the most direct and widely applicable method. gordon.edu

Once the 2-(4-chlorophenoxy)ethanol (B157507) intermediate is formed, the next critical step is the introduction of the hydrazine group. This can be accomplished through several synthetic routes.

One common method involves the conversion of the terminal alcohol group of 2-(4-chlorophenoxy)ethanol into a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride or a phosphorus halide). This activated intermediate can then undergo nucleophilic substitution with an excess of hydrazine hydrate (B1144303) to yield the desired this compound. organic-chemistry.org

An alternative pathway involves the oxidation of the alcohol to the corresponding aldehyde, 2-(4-chlorophenoxy)acetaldehyde. This aldehyde can then be reacted with hydrazine to form a hydrazone. Subsequent reduction of the hydrazone, for instance, using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation, would yield the final product. google.com

A related approach starts from the corresponding carboxylic acid, 2-(4-chlorophenoxy)acetic acid. The acid can be converted to its ethyl ester, which is then reacted with hydrazine hydrate to form the corresponding acetohydrazide, 2-(4-chlorophenoxy)acetohydrazide. researchgate.netnih.gov Subsequent reduction of the carbonyl group of the hydrazide, for example with a strong reducing agent like lithium aluminum hydride, would furnish this compound.

For the Williamson ether synthesis, key parameters to control include the choice of base, solvent, and temperature. The use of a strong, non-nucleophilic base can improve the deprotonation of the phenol (B47542) without competing in the substitution reaction. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction. Reaction temperatures are typically elevated to ensure a reasonable reaction rate.

In the introduction of the hydrazine moiety, the use of a large excess of hydrazine hydrate can help to minimize the formation of the undesired N,N'-bis[2-(4-chlorophenoxy)ethyl]hydrazine byproduct. When proceeding through a hydrazone intermediate, the choice of reducing agent and reaction conditions is crucial to selectively reduce the C=N bond without affecting the aromatic chloro-substituent. For the reduction of the acetohydrazide, careful control of the stoichiometry of the reducing agent and the reaction temperature is necessary to prevent over-reduction or side reactions.

| Reaction Step | Reagents | Solvent | Temperature | Typical Yield |

| Ether Formation | 4-Chlorophenol, 2-Chloroethanol, Sodium Hydroxide | Water/Ethanol (B145695) | Reflux | Moderate to High |

| Halogenation | 2-(4-Chlorophenoxy)ethanol, Thionyl Chloride | Dichloromethane | 0 °C to RT | High |

| Hydrazinolysis | 2-(4-Chlorophenoxy)ethyl chloride, Hydrazine Hydrate | Ethanol | Reflux | Moderate |

| Esterification | 2-(4-Chlorophenoxy)acetic acid, Ethanol, Acid catalyst | Ethanol | Reflux | High |

| Hydrazide Formation | Ethyl 2-(4-chlorophenoxy)acetate, Hydrazine Hydrate | Ethanol | Reflux | High |

| Hydrazide Reduction | 2-(4-Chlorophenoxy)acetohydrazide, LiAlH4 | THF | 0 °C to Reflux | Moderate |

Table 1: Overview of Reaction Conditions and Typical Yields for the Synthesis of this compound

Preparation of Key Precursors and Intermediate Compounds

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

A crucial precursor for one of the synthetic routes is 2-(4-Chlorophenoxy)acetic acid. wikipedia.org This compound is readily synthesized via the Williamson ether synthesis by reacting 4-chlorophenol with a salt of chloroacetic acid in an alkaline medium. gordon.edugoogle.com The reaction is typically carried out in water with sodium hydroxide as the base. Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid.

Derivatives of 2-(4-chlorophenoxy)acetic acid, such as its esters, are important intermediates. For instance, ethyl 2-(4-chlorophenoxy)acetate can be prepared by the Fischer esterification of the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. researchgate.net Alternatively, the ester can be formed by reacting the sodium salt of 4-chlorophenol with ethyl chloroacetate. researchgate.net

| Precursor | Starting Materials | Reaction Type | Key Conditions |

| 2-(4-Chlorophenoxy)acetic acid | 4-Chlorophenol, Chloroacetic acid, NaOH | Williamson Ether Synthesis | Aqueous NaOH, Heat |

| Ethyl 2-(4-chlorophenoxy)acetate | 2-(4-Chlorophenoxy)acetic acid, Ethanol | Fischer Esterification | Catalytic H₂SO₄, Reflux |

| 2-(4-Chlorophenoxy)acetaldehyde | 2-(4-Chlorophenoxy)ethanol | Oxidation | PCC, Dichloromethane |

Table 2: Synthesis of Key Precursors for this compound

The synthesis of substituted hydrazines is a broad field with numerous methodologies. psu.edursc.org For the preparation of this compound, the most direct approach utilizes hydrazine hydrate as the nucleophile. organic-chemistry.orgnih.gov

In a broader context, substituted hydrazines can be prepared through various methods, including the reduction of N-nitrosamines or the alkylation of protected hydrazine derivatives. For instance, a triprotected hydrazine reagent can be used for the stepwise synthesis of unsymmetrically substituted hydrazines, allowing for controlled alkylation. thieme-connect.com Another common method for preparing arylhydrazines involves the reduction of diazonium salts, often with reagents like tin(II) chloride or sodium sulfite. acs.orgresearchgate.net While these methods are generally applicable for creating a wide variety of substituted hydrazines, the direct reaction with hydrazine hydrate is often sufficient for the synthesis of simpler alkylhydrazines like the target compound of this article.

Green Chemistry Approaches in this compound Synthesis

A plausible green synthetic pathway for this compound involves two main steps:

Green Etherification of 4-Chlorophenol: The formation of the ether linkage is the initial critical step.

Green Hydrazine Formation: The subsequent conversion of the ether intermediate to the final hydrazine product.

Green Etherification using Phase-Transfer Catalysis

Conventional etherification of phenols often relies on polar aprotic solvents like DMF or DMSO and strong bases, which present environmental and safety concerns. A greener alternative is the use of Phase-Transfer Catalysis (PTC). acs.orgdalalinstitute.comresearchgate.net PTC facilitates the reaction between reactants in different phases (e.g., a solid salt and a liquid organic substrate), often allowing the use of water as a solvent or even solvent-free conditions. acs.orgresearchgate.netresearchgate.net

For the synthesis of the intermediate, 1-(2-chloroethoxy)-4-chlorobenzene, 4-chlorophenol can be reacted with 2-chloroethanol. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or polyethylene (B3416737) glycol (PEG), can significantly enhance the reaction rate in an aqueous medium. acs.orgresearchgate.netoperachem.com This method avoids hazardous organic solvents and can lead to high conversion rates in shorter reaction times. researchgate.net

Table 1: Comparison of Conventional vs. Green Etherification of Phenols (Illustrative Data)

| Parameter | Conventional Method | Green PTC Method | Reference |

|---|---|---|---|

| Solvent | DMF, DMSO | Water or Solvent-free | acs.orgresearchgate.netmerckmillipore.com |

| Catalyst | None (strong base) | Tetrabutylammonium bromide (TBAB) or PEG | acs.orgresearchgate.netoperachem.com |

| Temperature | Often elevated (>100 °C) | ~100 °C | researchgate.net |

| Reaction Time | Several hours | < 5 hours | researchgate.net |

| Yield | Variable | High (>99% conversion) | researchgate.net |

Energy-Efficient Hydrazine Formation

The second step involves the reaction of the ether intermediate with hydrazine. Traditional methods often require prolonged heating under reflux. nih.gov Green chemistry offers energy-efficient alternatives such as microwave-assisted and ultrasound-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govmdpi.comaip.orglew.ro

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.comaip.orgneliti.comjaptronline.com The synthesis of hydrazides and hydrazones from esters or halides with hydrazine hydrate has been shown to be highly efficient under microwave conditions, sometimes even in the absence of a solvent. mdpi.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. nih.govresearchgate.net This technique has been successfully used for the synthesis of hydrazine derivatives in environmentally friendly solvent systems like water-glycerol, resulting in faster and more productive reactions than conventional methods. nih.govresearchgate.nettandfonline.comnih.gov

Table 2: Comparison of Conventional vs. Green Hydrazine Synthesis (Illustrative Data for Analogous Reactions)

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | Reference |

|---|---|---|---|---|

| Energy Source | Oil bath / Heating mantle | Microwave Irradiation | Ultrasonic Irradiation | nih.govmdpi.comlew.ro |

| Solvent | Ethanol, DMF | Ethanol or Solvent-free | Water:Glycerol | nih.govmdpi.comlew.ro |

| Reaction Time | 1-48 hours | 5-20 minutes | 5-20 minutes | nih.govmdpi.com |

| Yield | Moderate to Good | Good to Excellent | Good to Excellent | nih.govmdpi.comlew.rojaptronline.com |

By combining a phase-transfer catalyzed etherification of 4-chlorophenol in water with a subsequent microwave or ultrasound-assisted reaction with hydrazine, a significantly greener synthetic route to this compound can be achieved. These approaches align with the core principles of green chemistry by utilizing safer solvents, reducing energy consumption, and improving reaction efficiency. alfa-chemistry.comsigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorophenoxy Ethylhydrazine

Nucleophilic Properties of the Hydrazine (B178648) Group

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group in 2-(4-Chlorophenoxy)ethylhydrazine makes it a potent nucleophile. This inherent nucleophilicity drives a variety of important chemical transformations, most notably condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. nih.govnih.gov This reaction is initiated by the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon. nih.gov The subsequent dehydration of the resulting tetrahedral intermediate yields the stable hydrazone product. This process is often catalyzed by acid. nih.gov

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The lone pair of the terminal nitrogen atom of this compound attacks the carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine eliminates a molecule of water to form the C=N double bond of the hydrazone.

The rate of hydrazone formation is influenced by several factors, including the electronic and steric properties of the carbonyl compound and the pH of the reaction medium. acs.org Studies on similar systems have shown that electron-withdrawing groups on the carbonyl compound can enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Conversely, bulky substituents on either the hydrazine or the carbonyl compound can sterically hinder the reaction.

A representative table of carbonyl compounds that can undergo condensation with this compound is provided below:

| Carbonyl Compound | Product Type |

| Benzaldehyde | Aromatic Hydrazone |

| Acetone | Aliphatic Hydrazone |

| Cyclohexanone | Alicyclic Hydrazone |

| Formaldehyde | Simple Hydrazone |

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing two nucleophilic nitrogen atoms, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These reactions typically proceed through an initial condensation or substitution followed by an intramolecular cyclization.

Phthalazinones: While direct experimental evidence for the reaction of this compound in the synthesis of phthalazinones is not extensively documented, the general synthesis of phthalazinones often involves the condensation of a hydrazine with an o-aroylbenzoic acid or a phthalic anhydride (B1165640) derivative. researchgate.netgoogle.comnoaa.govchemistryviews.org In a hypothetical reaction, this compound could react with phthalic anhydride to form a hydrazide intermediate, which upon cyclization would yield a phthalazinone derivative.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from hydrazine derivatives through various routes. libretexts.orgebi.ac.ukacs.org A common method involves the reaction of a hydrazine with a thiocarbonyl compound or by the cyclization of acylthiosemicarbazides. For instance, this compound could be converted to its corresponding thiosemicarbazide, which could then be cyclized under acidic or oxidative conditions to form a 1,3,4-thiadiazole (B1197879) ring.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from hydrazines through several pathways. One established method is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide. Alternatively, the Einhorn-Brunner reaction utilizes the condensation of a hydrazine with a diacylamine. This compound could serve as the hydrazine component in these and other multicomponent reactions to generate substituted 1,2,4-triazoles.

Electrophilic Substitution Reactions on the Chlorophenoxy Ring

The chlorophenoxy ring in this compound is susceptible to electrophilic aromatic substitution reactions. The chlorine atom and the ether-linked side chain influence the reactivity and regioselectivity of these substitutions. The chlorine atom is an ortho-, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The ether oxygen, being an activating ortho-, para-director, will also influence the position of substitution.

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The substitution pattern will be directed to the positions ortho and para to the activating ether group, with the deactivating effect of the chlorine atom potentially slowing the reaction rate compared to unsubstituted phenoxy derivatives.

Oxidation and Reduction Pathways of the Hydrazine Moiety

The hydrazine moiety in this compound can undergo both oxidation and reduction reactions.

Oxidation: Hydrazines are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diimide intermediates, which can further react or decompose. Stronger oxidizing agents can cleave the N-N bond to produce nitrogen gas and the corresponding alkane or alcohol.

Reduction: The reduction of hydrazines typically results in the cleavage of the N-N bond to form two primary amines. Catalytic hydrogenation over a suitable catalyst, such as palladium on carbon or Raney nickel, is a common method for this transformation. In the case of this compound, reduction would be expected to yield 2-(4-chlorophenoxy)ethanamine and ammonia.

Investigating Reaction Kinetics and Transition States

The study of reaction kinetics provides valuable insights into the mechanism of a reaction, including the identification of the rate-determining step and the nature of the transition state. For reactions involving this compound, such as hydrazone formation, kinetic studies can elucidate the factors that govern the reaction rate.

For the condensation with carbonyl compounds, the rate law is often complex and pH-dependent. At neutral or slightly acidic pH, the rate-determining step is typically the dehydration of the carbinolamine intermediate. acs.org Kinetic data from studies on similar hydrazine-carbonyl reactions can provide a basis for predicting the behavior of this compound. Gas-phase kinetic studies of protonated hydrazine with carbonyl compounds have shown that for most carbonyls, the rate coefficients for adduct formation are very high, approaching the collisional rate limit. nih.govlibretexts.org

The following table presents representative kinetic data for the reaction of phenylhydrazine (B124118) with various carbonyl compounds, which can serve as an illustrative model for the reactivity of this compound.

| Carbonyl Compound | Rate Constant (M⁻¹s⁻¹) at pH 7.4 |

| Butyraldehyde | 1.3 |

| Benzaldehyde | 0.02 |

| Acetophenone | 0.003 |

Data adapted from studies on phenylhydrazine and are for illustrative purposes. acs.org

Stereochemical Considerations in Reactions Involving Chiral Derivatives

The introduction of a chiral center into the this compound molecule opens up the possibility of stereoselective reactions. If a chiral derivative of this compound is used, for example, with a chiral center in the ethyl linker, its reactions can lead to the formation of diastereomeric products.

The asymmetric hydrogenation of hydrazones derived from prochiral ketones is a powerful method for the synthesis of chiral hydrazines. ebi.ac.uk This approach often utilizes chiral transition metal catalysts. ebi.ac.uk While specific studies on chiral derivatives of this compound are not prevalent, the general principles of asymmetric synthesis would apply. The stereochemical outcome of such reactions would be influenced by the nature of the chiral auxiliary on the hydrazine, the structure of the substrate, and the catalyst system employed. The development of stereoselective and chemically efficient processes for preparing chiral hydrazine derivatives is an active area of research, with applications in the synthesis of complex molecules like antifungal agents. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, their scalar couplings, and spatial proximities, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 2-(4-Chlorophenoxy)ethylhydrazine is expected to reveal distinct signals for the aromatic protons, the two methylene (B1212753) (CH₂) groups, and the hydrazine (B178648) (NH and NH₂) protons.

The 4-chlorophenoxy group will exhibit a characteristic AA'BB' system due to the para-substitution on the benzene (B151609) ring. The protons ortho to the oxygen (H-2' and H-6') will be chemically equivalent, as will the protons meta to the oxygen (H-3' and H-5'). This will result in two doublet signals, each integrating to two protons. The protons on the aromatic ring are anticipated to appear in the downfield region, typically between δ 6.8 and 7.3 ppm.

The two methylene groups form an ethyl bridge. The methylene group attached to the oxygen atom (-O-CH₂-) will be deshielded and is expected to resonate at a higher chemical shift (downfield) compared to the methylene group attached to the hydrazine nitrogen (-CH₂-N). These would likely appear as triplets, assuming coupling to the adjacent methylene and potentially to the NH proton.

The hydrazine protons (NH and NH₂) are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They may appear as broad singlets and their integration would correspond to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2', H-6' (Aromatic) | ~ 7.2 - 7.3 | Doublet | 2H |

| H-3', H-5' (Aromatic) | ~ 6.8 - 6.9 | Doublet | 2H |

| -O-CH₂- | ~ 4.0 - 4.2 | Triplet | 2H |

| -CH₂-N- | ~ 3.0 - 3.3 | Triplet | 2H |

| -NH-NH₂ | Variable (broad) | Singlet | 3H |

Note: These are predicted values and actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic region will display four signals: one for the carbon bearing the oxygen (C-1'), two for the protonated aromatic carbons (C-2'/C-6' and C-3'/C-5'), and one for the carbon bearing the chlorine atom (C-4'). The chemical shifts are influenced by the electronegativity of the substituents. nih.gov

The two aliphatic carbons of the ethyl bridge will appear in the upfield region of the spectrum. The carbon attached to the oxygen (-O-CH₂-) will be at a lower field than the carbon attached to the nitrogen (-CH₂-N).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. semanticscholar.orgsciex.com A DEPT-90 spectrum would show only the CH carbons (the four aromatic CHs). A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would confirm the presence of the two methylene groups. Quaternary carbons (like C-1' and C-4') would be absent in all DEPT spectra but present in the standard ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C-1' (Ar-O) | ~ 157 | Absent | Absent |

| C-2', C-6' (Ar-CH) | ~ 115 | Positive | Positive |

| C-3', C-5' (Ar-CH) | ~ 130 | Positive | Positive |

| C-4' (Ar-Cl) | ~ 125 | Absent | Absent |

| -O-CH₂- | ~ 67 | Negative | Absent |

| -CH₂-N- | ~ 50 | Negative | Absent |

Note: These are predicted values and actual experimental values may vary.

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled. libretexts.orggccpo.org We would expect to see a cross-peak between the two aromatic doublets (H-2'/H-6' and H-3'/H-5'), confirming their ortho relationship. Crucially, a cross-peak between the two methylene triplets (-O-CH₂- and -CH₂-N-) would confirm the ethyl bridge structure.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. gccpo.org It would show cross-peaks between the proton signal of each methylene group and its corresponding carbon signal. Similarly, the aromatic CH proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds). gccpo.org This is invaluable for connecting different parts of the molecule. For instance, a correlation between the protons of the -O-CH₂- group and the aromatic carbon C-1' would confirm the ether linkage. Correlations between the protons of the -CH₂-N- group and the carbon of the -O-CH₂- group would further solidify the ethyl bridge assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak would be observed.

Common fragmentation pathways would likely involve cleavage of the C-O and C-N bonds. A significant fragment would be the 4-chlorophenoxy radical or cation, which would give a characteristic signal. Cleavage of the ethyl chain could also occur.

Table 3: Predicted Key Fragments in the EIMS of this compound

| m/z | Proposed Fragment Structure |

| 186/188 | [M]⁺ (Molecular ion) |

| 128/130 | [Cl-C₆H₄-O]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

| 58 | [CH₂-NH-NH₂]⁺ |

| 45 | [CH₂-NH₂]⁺ |

Note: These are predicted fragments and their relative intensities would depend on their stability.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. harvard.edudtic.mil This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₈H₁₁ClN₂O), HRMS would be able to confirm this exact molecular formula by matching the measured mass to the calculated theoretical mass, providing definitive evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for verifying the identity and assessing the purity of synthesized compounds like this compound.

In a typical LC-MS analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the LC system. The compound would travel through a chromatographic column, and its retention time would be a characteristic parameter under specific conditions (e.g., column type, mobile phase composition, and flow rate). While specific chromatograms for this compound are not widely published, the purity can be determined by the presence of a single, sharp peak, with the peak area being proportional to the concentration.

The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. In the positive ion mode, the hydrazine moiety can be readily protonated to generate the pseudomolecular ion [M+H]⁺. For this compound (molar mass approximately 186.63 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be around 187.64. High-resolution mass spectrometry would provide a more precise mass measurement, further confirming the elemental composition.

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Retention Time (t_R) | Dependent on LC conditions | Characteristic for identity under defined conditions |

| Purity (by LC) | >95% (typical for research-grade) | Indicates the absence of significant impurities |

| [M+H]⁺ (m/z) | ~187.64 | Confirms the molecular weight and identity |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type and its chemical environment.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The hydrazine group (-NH-NH₂) will show N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The presence of a primary amine in the hydrazine moiety may result in a doublet in this region. The aromatic ring will produce C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage will have a characteristic stretching vibration, and the C-Cl bond will also have a distinct absorption in the fingerprint region.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200-3400 | N-H Stretch | Hydrazine (-NH₂) | Medium |

| 3000-3100 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2850-2960 | C-H Stretch | Alkyl Chain (-CH₂-) | Medium |

| 1580-1600, 1490-1510 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1230-1270 | C-O-C Stretch (Aryl Ether) | Aryl-O-Alkyl | Strong |

| 1080-1100 | C-N Stretch | Hydrazine | Medium |

| 1000-1040 | C-Cl Stretch | Chlorophenyl | Strong |

| 810-840 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the chlorophenoxy group. Aromatic systems typically exhibit multiple absorption bands in the UV region. For a similar compound, 2,4-dichlorophenoxyacetic acid, absorption bands have been reported around 200 nm, 229 nm, and 283 nm. researchgate.net It is expected that this compound will have a similar UV absorption profile. The presence of the hydrazine group, an auxochrome, might cause a slight shift in the position and intensity of these bands.

Table 3: Expected UV-Vis Absorption Data for this compound (in a non-polar solvent)

| λ_max (nm) | Electronic Transition | Chromophore |

| ~220-230 | π → π | Phenyl Ring |

| ~270-280 | π → π | Phenyl Ring |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

From such a study, one could determine the planarity of the chlorophenyl ring, the torsion angles of the ethylhydrazine (B1196685) side chain, and any intramolecular hydrogen bonding involving the hydrazine group. Intermolecular interactions, such as hydrogen bonding between the hydrazine moieties of adjacent molecules and π-π stacking of the aromatic rings, would also be revealed, providing a complete picture of the solid-state architecture. For instance, a study on a different substituted hydrazine derivative revealed a triclinic crystal system with a P-1 space group, showcasing the detailed structural information that can be obtained. mdpi.com

Table 4: Hypothetical X-ray Crystallographic Data Parameters for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | e.g., C-Cl, C-O, C-N, N-N |

| Bond Angles (°) | e.g., C-O-C, O-C-C, C-C-N |

| Torsion Angles (°) | Conformation of the ethylhydrazine chain |

| Hydrogen Bonding Parameters | Intramolecular and intermolecular interactions |

| Crystal Packing Diagram | 3D arrangement of molecules in the crystal |

Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenoxy Ethylhydrazine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules like 2-(4-Chlorophenoxy)ethylhydrazine. This is largely due to its favorable balance between computational cost and accuracy. DFT calculations are instrumental in elucidating various electronic and structural characteristics. For instance, studies on related hydrazine (B178648) derivatives and compounds containing the 2-(4-chlorophenoxy) moiety have successfully employed DFT methods, often using the B3LYP functional with various basis sets, to understand their molecular behavior. uomphysics.netimist.ma

Geometry Optimization and Conformational Landscapes

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The conformational landscape of the molecule is of particular interest due to the flexible ethylhydrazine (B1196685) side chain. Rotation around the C-O, C-C, and C-N bonds can lead to various conformers with different energies. A systematic conformational search, followed by geometry optimization of each unique conformer, would reveal the global minimum energy structure as well as the relative energies of other stable conformers. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets or other reactants.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-O | 1.37 | ||

| O-C | 1.44 | ||

| C-C | 1.53 | C-O-C: 118.0 | |

| C-N | 1.47 | O-C-C: 109.5 | |

| N-N | 1.45 | C-C-N: 110.0 | O-C-C-N: 60.0 |

| C-N-N: 112.0 | C-C-N-N: 180.0 |

Note: The values in this table are hypothetical and represent typical bond lengths, angles, and a selected dihedral angle for a molecule of this type based on general principles of organic chemistry and computational studies of similar structures. Actual values would be obtained from a specific DFT calculation.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the hydrazine and phenoxy groups, which are rich in electrons. The LUMO is likely to be distributed over the aromatic ring. DFT calculations can precisely map the spatial distribution and energies of these orbitals. scienceopen.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are illustrative and represent typical ranges observed for similar organic molecules in DFT calculations. The actual values would be dependent on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show negative potential (typically colored red or orange) around the oxygen and nitrogen atoms of the phenoxy and hydrazine groups, respectively, indicating these are regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydrazine group would exhibit a positive potential (blue), making them sites for nucleophilic interaction. The aromatic ring would show a more complex potential distribution due to the influence of the chlorine atom and the ether linkage. uomphysics.netimist.ma

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra can be instrumental in assigning the signals in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic functional groups present in the molecule and understanding their vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax).

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological macromolecule).

For this compound, an MD simulation in a solvent like water would illustrate how the molecule tumbles and changes its conformation. It would also provide information on the formation and lifetime of hydrogen bonds between the hydrazine moiety and surrounding water molecules. Such simulations are crucial for understanding the molecule's solvation properties and its behavior in a biological context.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical methods, including DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For example, the reactivity of the hydrazine group in condensation reactions could be modeled. Calculations would involve finding the transition state structure for the reaction with a carbonyl compound and determining the energy barrier for this process. This information is invaluable for understanding the reactivity of this compound and for designing synthetic routes to its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry and toxicology. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy or toxicity, QSAR models serve as predictive tools to guide the design of new, more potent, or safer chemical entities. This section details the application of QSAR modeling to a series of novel derivatives of this compound, aiming to elucidate the key structural determinants of their hypothetical biological activity.

The development of a robust QSAR model involves several key stages, including the creation of a diverse dataset of compounds, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous statistical validation. For the derivatives of this compound, a hypothetical dataset was constructed to explore the relationship between structural modifications and a theoretical biological endpoint, such as antifungal activity.

Research Findings: A Hypothetical QSAR Study

A set of 15 hypothetical derivatives of this compound was designed, incorporating a range of substituents on the phenyl ring to ensure structural diversity. For each of these derivatives, a variety of molecular descriptors were calculated using computational software. These descriptors fall into several categories, including:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ucsb.edu

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial measure of a molecule's lipophilicity, which governs its ability to cross biological membranes. nih.gov

Steric or Topological Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) is a measure of the volume occupied by a molecule and its polarizability.

Following the calculation of these descriptors, a statistical technique such as multiple linear regression (MLR) was employed to generate a QSAR model. The hypothetical biological activity was expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). The goal of the MLR analysis is to produce an equation that links the biological activity to the most influential molecular descriptors.

The resulting hypothetical QSAR model is represented by the following equation:

pIC50 = 0.85(logP) - 0.15(LUMO) + 0.05(MR) + 2.5

This equation suggests that:

Hydrophobicity (logP) has a significant positive correlation with biological activity. This indicates that more lipophilic compounds are likely to be more active, possibly due to enhanced membrane permeability. nih.gov

LUMO Energy shows a negative correlation, implying that a lower LUMO energy, which corresponds to a better electron-accepting ability, is favorable for activity. ucsb.edu

Molar Refractivity (MR) has a minor positive contribution, suggesting that while molecular size and polarizability play a role, their influence is less pronounced than that of hydrophobicity and electronic properties.

The statistical quality of the generated model was assessed using several parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the data, while a high cross-validated R² (Q²) demonstrates the model's predictive power on new data. For this hypothetical model, an R² of 0.92 and a Q² of 0.85 were assumed, signifying a robust and predictive QSAR model.

The interactive data table below presents the hypothetical dataset of this compound derivatives, along with their calculated descriptors and biological activities.

Interactive Data Table of Hypothetical this compound Derivatives and their QSAR Parameters

| Compound ID | Substituent (R) | pIC50 | logP | LUMO (eV) | Molar Refractivity (MR) |

| 1 | H | 4.25 | 2.50 | -0.80 | 55.0 |

| 2 | 4-F | 4.60 | 2.90 | -0.95 | 55.5 |

| 3 | 4-Cl | 4.85 | 3.20 | -1.10 | 60.0 |

| 4 | 4-Br | 5.00 | 3.40 | -1.15 | 63.0 |

| 5 | 4-CH3 | 4.70 | 3.00 | -0.75 | 60.0 |

| 6 | 4-OCH3 | 4.50 | 2.80 | -0.70 | 61.0 |

| 7 | 4-NO2 | 5.20 | 2.60 | -1.50 | 60.5 |

| 8 | 3-Cl | 4.75 | 3.15 | -1.05 | 60.0 |

| 9 | 3,4-diCl | 5.30 | 3.90 | -1.30 | 65.0 |

| 10 | 2-Cl | 4.65 | 3.10 | -1.00 | 60.0 |

| 11 | 4-CF3 | 5.40 | 3.60 | -1.40 | 60.0 |

| 12 | 4-CN | 5.10 | 2.70 | -1.35 | 58.0 |

| 13 | 4-OH | 3.90 | 2.30 | -0.60 | 56.0 |

| 14 | 4-NH2 | 4.00 | 2.20 | -0.55 | 57.0 |

| 15 | 4-SO2NH2 | 4.90 | 2.40 | -1.20 | 64.0 |

This QSAR study, although based on a hypothetical scenario, underscores the power of computational modeling in understanding the structure-activity relationships of novel chemical series. The insights gained from such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Structure Activity Relationship Sar Studies of Derived Compounds in Molecular and Biological Systems

Elucidating the Influence of Substituent Effects on Molecular Interactions

The biological activity of derivatives of 2-(4-chlorophenoxy)ethylhydrazine can be significantly altered by the introduction of various substituents on the aromatic ring and modifications to the ethylhydrazine (B1196685) side chain. These changes can impact the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for a given biological target.

Research into related phenoxyethylhydrazine analogs has demonstrated that the nature and position of substituents on the phenoxy ring play a crucial role in their inhibitory activity against enzymes such as monoamine oxidase (MAO). For instance, the presence of an electron-withdrawing group, such as the chloro group at the para-position in the parent compound, is a key determinant of its molecular interactions. Studies on similar series of compounds have shown that varying this substituent can modulate the potency and selectivity of enzyme inhibition.

The ethylhydrazine moiety is also a critical component for biological activity. Modifications to this chain, such as N-alkylation or acylation, can provide insights into the steric and electronic requirements of the binding pocket of a target protein. For example, the introduction of a methyl group on the terminal nitrogen of the hydrazine (B178648) could influence the compound's ability to form key hydrogen bonds or engage in hydrophobic interactions within the active site.

To systematically investigate these effects, a library of derivatives can be synthesized and evaluated. The data from such studies can be used to construct quantitative structure-activity relationship (QSAR) models, which mathematically correlate the chemical structure of the compounds with their biological activity.

| Compound | Substituent at C4-position | Modification of Ethylhydrazine Chain | Relative Inhibitory Activity (%) |

| I | -Cl | None | 100 |

| II | -F | None | 85 |

| III | -CH3 | None | 60 |

| IV | -Cl | N'-methyl | 110 |

| V | -Cl | N'-acetyl | 30 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for this class of compounds.

Rational Design Principles for Modulating Molecular Recognition

The rational design of novel compounds based on the this compound scaffold aims to optimize their interaction with a specific biological target, thereby enhancing their potency and selectivity. This process relies heavily on the SAR data obtained from initial screening and lead optimization efforts.

One key principle is the use of bioisosteric replacements. For example, the para-chloro substituent on the phenoxy ring could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to fine-tune the electronic and lipophilic properties of the molecule. The goal is to identify a substituent that provides the optimal balance of these properties for enhanced binding affinity.

Another design strategy involves scaffold hopping, where the phenoxyethylhydrazine core is replaced with a different chemical framework that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemotypes with improved pharmacokinetic or pharmacodynamic profiles.

Furthermore, conformational constraint is a powerful tool for modulating molecular recognition. By introducing rigid elements into the ethylhydrazine side chain, such as incorporating it into a ring system, the number of accessible conformations is reduced. This can lead to a more favorable entropic contribution to the binding energy, resulting in a higher affinity for the target.

Mechanistic Investigations of Enzyme Inhibition and Protein-Ligand Binding at the Molecular Level

To gain a deeper understanding of how derivatives of this compound interact with their biological targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide valuable insights into the binding modes, key interactions, and energetic aspects of protein-ligand recognition.

Molecular docking studies can be used to predict the preferred binding orientation of a ligand within the active site of a protein. For instance, docking of this compound derivatives into the active site of MAO-A or MAO-B can reveal crucial hydrogen bonding interactions between the hydrazine moiety and specific amino acid residues, as well as hydrophobic interactions involving the chlorophenoxy group.

MD simulations can then be used to explore the dynamic behavior of the protein-ligand complex over time. This can help to assess the stability of the predicted binding mode and identify any conformational changes that may occur upon ligand binding. Binding energy calculations, such as those based on the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be performed on the MD simulation trajectories to estimate the free energy of binding for different derivatives, providing a theoretical basis for their observed potencies.

These computational approaches, when combined with experimental data, allow for a detailed mechanistic understanding of enzyme inhibition and protein-ligand binding at the molecular level, which is invaluable for the rational design of more effective and selective compounds.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | MAO-A | -8.5 | Tyr407, Tyr444, Phe208 |

| 2-(4-Fluorophenoxy)ethylhydrazine | MAO-A | -8.2 | Tyr407, Tyr444, Phe208 |

| N'-Methyl-2-(4-chlorophenoxy)ethylhydrazine | MAO-A | -8.9 | Tyr407, Tyr444, Phe208, Ile180 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of molecular modeling studies.

Design and Characterization of Chemical Probes and Tools for Research Applications

Derivatives of this compound can be strategically designed to serve as chemical probes and tools for studying biological processes and validating drug targets. The development of such probes requires the incorporation of specific functionalities that enable their detection or manipulation.

For example, a fluorescent tag, such as a nitrobenzofurazan (NBD) or fluorescein (B123965) moiety, could be covalently attached to the parent compound. This would allow for the visualization of the probe's distribution within cells and tissues using fluorescence microscopy, providing insights into the localization of its target protein.

Alternatively, a photoaffinity labeling probe could be designed by introducing a photoreactive group, such as an azido (B1232118) or diazirine group, onto the molecule. Upon photoactivation with UV light, this group forms a highly reactive species that can covalently crosslink with nearby amino acid residues in the binding site of the target protein. Subsequent proteomic analysis can then be used to identify the specific protein target.

Furthermore, biotinylated derivatives of this compound can be synthesized to facilitate the affinity-based purification of its binding partners. The high affinity of biotin (B1667282) for streptavidin can be exploited to pull down the protein-probe complex from a cell lysate, enabling its identification and characterization.

The design and characterization of these chemical probes are essential for advancing our understanding of the molecular mechanisms underlying the biological effects of this class of compounds and for the identification of novel therapeutic targets.

Applications of 2 4 Chlorophenoxy Ethylhydrazine and Its Derivatives in Chemical Science

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

2-(4-Chlorophenoxy)ethylhydrazine serves as a versatile building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a hydrazine (B178648) moiety and a chlorophenoxy group, allows for a range of chemical transformations. A primary application of this compound is in the construction of heterocyclic ring systems, which are core scaffolds in many biologically active compounds and functional materials.

One notable application is in the synthesis of pyridazinone derivatives. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate (B1144303). nih.gov These pyridazinone cores can be further modified. For example, reaction with phosphorus oxychloride yields the corresponding 3-chloropyridazine (B74176) derivative, while treatment with phosphorus pentasulphide affords the pyridazinethione derivative. nih.gov These subsequent reactions open pathways to a diverse array of substituted pyridazines with potential applications in medicinal chemistry and materials science.

The hydrazine group of this compound is key to its role in forming these heterocyclic structures. Hydrazines are well-established reagents for the synthesis of nitrogen-containing heterocycles through condensation reactions with dicarbonyl compounds or their equivalents. nih.govyoutube.commdpi.com The Knorr pyrazole (B372694) synthesis, for example, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring, a fundamental structure in many pharmaceuticals. youtube.com While the specific use of this compound in the Knorr synthesis is not explicitly detailed in the provided results, its structural similarity to other hydrazines used in these reactions suggests its potential as a precursor for pyrazole derivatives bearing a (4-chlorophenoxy)ethyl substituent.

The synthesis of complex molecules often involves multi-step sequences, and intermediates like this compound provide a strategic entry point for introducing specific functionalities. The chlorophenoxy group, for instance, can influence the electronic properties and solubility of the final molecule, and may also serve as a handle for further functionalization through cross-coupling reactions.

Role in the Development of Advanced Functional Materials (e.g., in organic electronics, photo-activated switches)

While direct evidence for the use of this compound in organic electronics and photo-activated switches is not prominent in the provided search results, the heterocyclic structures derived from it are relevant to the field of advanced functional materials. Organic materials are increasingly utilized in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.net

The development of new organic semiconductors is crucial for the advancement of organic electronics. researchgate.net Heterocyclic compounds are frequently employed as building blocks for these materials due to their tunable electronic properties, thermal stability, and potential for ordered crystalline packing. researchgate.net Pyridazine (B1198779) and pyrazole derivatives, which can be synthesized from hydrazine precursors, are among the heterocyclic systems explored for such applications. The electron-deficient nature of the pyridazine ring, for example, can be advantageous in creating n-type organic semiconductors. liberty.edu

The synthesis of novel hydrazone Schiff base ligands and their metal complexes has been explored for their solid-state electrical conductivity. bendola.com These studies demonstrate that such compounds can exhibit semiconducting behavior, with their conductivity increasing with temperature. bendola.com This suggests that derivatives of this compound, particularly those that can form extended π-conjugated systems through the formation of Schiff bases or other condensation products, could be investigated for their potential as organic semiconductors.

Furthermore, the core structures accessible from this compound are amenable to the introduction of photo-responsive groups, which is a key requirement for photo-activated switches. The ability to modify the heterocyclic frameworks derived from this precursor allows for the rational design of molecules that can undergo reversible changes in their structure and properties upon irradiation with light.

Contribution to the Synthesis of Agrochemicals and Specialized Chemical Agents

The structural motifs accessible from this compound are prevalent in various agrochemicals. Pyrazole derivatives, for instance, are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The synthesis of pyrazoles often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.com

For example, a derivative of this compound, methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate, has been synthesized, highlighting the utility of this chemical family in creating complex molecules with potential agrochemical applications. nih.gov The presence of a triazole ring, in addition to the chlorophenoxy group, is a common feature in many commercial fungicides.

The versatility of hydrazine derivatives in synthesis allows for the creation of large libraries of compounds for screening purposes. The ability to readily modify the substituents on the heterocyclic core derived from this compound enables the fine-tuning of biological activity and physical properties to meet the specific requirements of an agrochemical product.

Beyond traditional crop protection, specialized chemical agents derived from hydrazines also find applications. For instance, Schiff base ligands derived from the condensation of hydrazides with aldehydes or ketones can form stable complexes with various metal ions. bendola.comresearchgate.net These metal complexes can exhibit unique catalytic or biological properties, making them of interest for specialized applications.

Precursors for Pharmaceutically Relevant Heterocyclic Ring Systems

This compound is a valuable precursor for the synthesis of a wide range of pharmaceutically relevant heterocyclic ring systems. The hydrazine functionality is a key reactive group that enables the construction of various nitrogen-containing heterocycles.

Pyridazines: As previously mentioned, this compound analogues are used to synthesize pyridazinone derivatives. nih.gov Pyridazinones are a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties. For example, certain pyridazinone derivatives have been evaluated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

Pyrazoles: Pyrazoles are another important class of heterocycles that can be synthesized from hydrazine precursors. nih.govyoutube.commdpi.com They are found in numerous approved drugs and are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The general synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com By using this compound, pyrazoles containing the (4-chlorophenoxy)ethyl moiety can be prepared, potentially leading to new drug candidates.

Indolizines: While the direct synthesis of indolizines from this compound is not explicitly described, the broader field of indolizine (B1195054) synthesis often involves nitrogen-containing precursors. organic-chemistry.orgjbclinpharm.orgnih.govrsc.orgjbclinpharm.org Indolizine and its derivatives are bicyclic aromatic nitrogen heterocycles that form the core of various natural products and pharmacologically active compounds. jbclinpharm.orgnih.gov Synthetic strategies towards indolizines include 1,3-dipolar cycloadditions and condensation reactions. jbclinpharm.org The hydrazine moiety of this compound could potentially be transformed into a suitable precursor for such cyclization reactions.

The following table provides examples of heterocyclic ring systems that can be synthesized using hydrazine derivatives, highlighting the potential of this compound as a versatile starting material.

| Heterocyclic Ring System | General Synthetic Method from Hydrazine Derivatives | Potential Pharmaceutical Relevance |

| Pyridazinones | Condensation with γ-keto acids or related compounds. nih.govliberty.edu | Cardiovascular, anti-inflammatory, anticancer. nih.gov |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds (Knorr synthesis). nih.govyoutube.commdpi.com | Anti-inflammatory, analgesic, anticancer. |

| Indolizines | Multi-step synthesis involving precursors derived from hydrazines. organic-chemistry.orgjbclinpharm.org | Core of various natural and synthetic bioactive compounds. jbclinpharm.orgnih.gov |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 2-(4-Chlorophenoxy)ethylhydrazine, future research could significantly benefit from the exploration of innovative synthetic pathways and the application of advanced catalytic systems.

Current synthetic approaches to similar hydrazine (B178648) derivatives often rely on classical methods. However, recent advancements in catalysis offer exciting prospects. organic-chemistry.orgrsc.org Future investigations could focus on transition-metal-catalyzed cross-coupling reactions to construct the C-N bond, a key step in the synthesis of such molecules. nih.govresearchgate.netacs.org For instance, palladium- or nickel-catalyzed systems, which have shown efficacy in forming C-N bonds in related structures, could be adapted for the synthesis of this compound. researchgate.netacs.orgnih.gov The development of photocatalytic methods, which utilize light to drive chemical reactions, also presents a green and efficient alternative to traditional heating. researchgate.net

Table 1: Potential Catalytic Systems for Novel Synthesis

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Palladium Complexes | C-N bond formation via cross-coupling of a 4-chlorophenoxyethyl precursor with a hydrazine source. | High efficiency and functional group tolerance. nih.gov |

| Nickel Complexes | Alternative to palladium for C-N cross-coupling reactions, potentially with different substrate scope and cost-effectiveness. acs.orgacs.org | Lower cost and unique reactivity. |

| Rhodium Complexes | Catalyzing addition-cyclization reactions if further derivatization is desired. organic-chemistry.org | Mild reaction conditions for complex molecule synthesis. |

| Photocatalysts | Light-driven synthesis from readily available precursors. | Green chemistry approach, mild reaction conditions. |

Investigation of Undiscovered Reactivity Profiles

The hydrazine functional group is known for its rich and diverse reactivity. nih.gov A thorough investigation into the undiscovered reactivity profiles of this compound could unveil novel chemical transformations and applications. The presence of the 4-chlorophenoxy moiety can be expected to modulate the nucleophilicity and redox properties of the hydrazine group, leading to unique chemical behaviors.

Future studies could explore its participation in various types of reactions, such as:

Cyclization Reactions: The hydrazine moiety is a versatile precursor for the synthesis of various heterocyclic compounds like pyrazoles and triazoles, which are important scaffolds in medicinal chemistry. mdpi.com

Radical Reactions: Aryl hydrazines can be sources of aryl radicals under specific conditions, opening up avenues for C-C and C-heteroatom bond formation. semanticscholar.org

Coupling Reactions: Investigating its role as a partner in various cross-coupling reactions could lead to the synthesis of novel, more complex molecules. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. mit.edu For this compound, this integrated approach can accelerate the discovery of its properties and applications.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to predict the compound's electronic structure, reactivity, and spectroscopic properties. nih.gov Such studies can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic routes and catalysts. mdpi.com Molecular dynamics (MD) simulations could be used to understand its interactions with biological macromolecules or its behavior in different solvent environments. researchgate.net

Advanced Experimental Techniques: Modern spectroscopic techniques are crucial for the detailed characterization of this compound and its reaction products. High-resolution Nuclear Magnetic Resonance (NMR) and mass spectrometry can provide unambiguous structural elucidation. nih.govmdpi.com In-situ spectroscopic methods can be used to monitor reactions in real-time, providing valuable kinetic and mechanistic data. researchgate.net Thermal analysis techniques can be employed to study its stability and decomposition pathways.

Table 2: Advanced Methodologies for Comprehensive Characterization

| Methodology | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Prediction of molecular orbitals, bond energies, and reaction pathways. | Understanding of reactivity, stability, and spectroscopic signatures. nih.gov |

| Molecular Dynamics (MD) | Simulation of interactions with biomolecules or materials. | Prediction of binding modes and affinities. researchgate.net |

| High-Resolution NMR | Detailed structural analysis in solution. | Confirmation of chemical structure and purity. nih.gov |

| In-situ Spectroscopy | Real-time monitoring of chemical reactions. | Elucidation of reaction kinetics and mechanisms. researchgate.net |

| Thermal Analysis | Study of thermal stability and decomposition. | Determination of degradation profiles and potential hazards. |

Expanding the Scope of Applications in Chemical Biology and Material Science

The unique combination of a phenoxy ether linkage and a reactive hydrazine group makes this compound a promising candidate for applications in chemical biology and material science.

Chemical Biology: The hydrazine moiety is a key functional group in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govbiosyn.com this compound could be developed into a bioorthogonal probe for labeling and imaging biomolecules. biorxiv.org Its ability to form stable hydrazones with aldehydes and ketones present on cell surfaces or within cells could be exploited for diagnostic and therapeutic purposes. nih.govnih.gov The chlorophenoxy group could also influence its cell permeability and target specificity.

Material Science: Hydrazine derivatives are increasingly being used in the development of functional materials. mdpi.com The incorporation of this compound into polymers could lead to the creation of novel materials with tailored properties. rsc.org For example, it could be used to functionalize nanoparticles for applications in drug delivery or catalysis. researchgate.netnih.gov Furthermore, the development of stimuli-responsive materials that change their properties in response to external triggers like pH or light is a rapidly growing field. acs.orgrsc.orgnih.gov The hydrazine and chlorophenoxy groups could be engineered to impart such responsiveness, leading to the creation of "smart" materials for a variety of applications. acs.org

Q & A

Q. Basic

- NMR : H and C NMR identify hydrazide protons (δ ~9–10 ppm) and aromatic/acetate moieties. Coupling constants (e.g., Hz for CH groups) confirm structural integrity .

- IR : Stretching frequencies for N–H (3200–3300 cm), C=O (1650–1700 cm), and C–O–C (1250 cm) validate functional groups .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths/angles (e.g., C–N = 1.36 Å) and packing motifs .

How should researchers address contradictions in spectral data or crystallization outcomes during structural elucidation?

Advanced

Discrepancies in spectral data (e.g., unexpected H NMR splitting) may arise from tautomerism or solvent adducts. Strategies include:

- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry.

- Crystallographic refinement : Use SHELX to resolve disorder or twinning in crystals. For hydrazone derivatives, monitor reaction pH to avoid keto-enol tautomer interference .

- Dynamic NMR : Probe temperature-dependent conformational changes .

What strategies are recommended for minimizing by-products in the synthesis of hydrazone derivatives from this compound?

Q. Advanced

- Stoichiometric control : Limit aldehyde/ketone equivalents to 1:1 to prevent di-substitution.

- Acid catalysis : Add acetic acid (0.05 mL) to accelerate Schiff base formation while suppressing hydrolysis .

- Microwave irradiation : Reduces reaction time (e.g., 15 min vs. 18 h conventionally), lowering side-product formation .

What are the critical parameters in X-ray crystallographic analysis of this compound?

Q. Basic

- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

- SHELX refinement : Apply restraints for disordered atoms (e.g., chlorophenyl groups) and validate via R-factor convergence (<5%) .

- Hydrogen bonding analysis : Identify N–H⋯O/N interactions (e.g., 2.8–3.0 Å distances) to confirm supramolecular packing .

How to evaluate the antifungal activity of derivatives using in vitro assays?

Q. Advanced

- Broth microdilution : Test MIC (Minimum Inhibitory Concentration) against Candida albicans or Aspergillus fumigatus. Derivatives with triazole-thioether moieties (e.g., 4-phenyl-1,2,4-triazole) show enhanced activity due to membrane disruption .

- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., 4-Cl vs. 4-OCH) with potency.

- Molecular docking : Simulate binding to fungal CYP51 or chitin synthase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.